1-(4-Chlorobenzyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 4-chlorobenzyl chloride and 2-(2-fluorophenyl)-4-methylthiazole. These intermediates are then subjected to nucleophilic substitution reactions to form the final urea derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-3-(2-(2-fluorophenyl)thiazol-5-yl)urea: This compound lacks the methyl group on the thiazole ring, which may affect its chemical reactivity and biological activity.
1-(4-Chlorobenzyl)-3-(2-(2-fluorophenyl)-4-methylthiazol-5-yl)thiourea: The substitution of the oxygen atom in the urea group with sulfur can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS/c1-12-17(26-18(24-12)15-4-2-3-5-16(15)21)11-23-19(25)22-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEOGMVBQYRMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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